Potassium (2-cyclopentylethyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-cyclopentylethyl)trifluoroborate is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-cyclopentylethyl)trifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction involves the following steps:
Formation of Boronic Acid: The starting material, 2-cyclopentylethylboronic acid, is prepared through hydroboration of the corresponding alkene.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride (KHF2) to form the potassium trifluoroborate salt. This reaction typically occurs in an aqueous medium and is facilitated by mild heating.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroboration: Large quantities of the corresponding alkene are subjected to hydroboration to produce the boronic acid.
Scalable Reaction Conditions: The boronic acid is then reacted with potassium bifluoride under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-cyclopentylethyl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Suzuki-Miyaura coupling reactions typically use palladium-based catalysts.
Base: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
Solvents: Common solvents include water, ethanol, and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling process.
Scientific Research Applications
Potassium (2-cyclopentylethyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which potassium (2-cyclopentylethyl)trifluoroborate exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in the Suzuki-Miyaura coupling reaction. This process involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide.
Transmetalation: The trifluoroborate group is transferred from the potassium salt to the palladium complex.
Reductive Elimination: The final step involves reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Potassium (2-cyclopentylethyl)trifluoroborate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.
Properties
Molecular Formula |
C7H13BF3K |
---|---|
Molecular Weight |
204.08 g/mol |
IUPAC Name |
potassium;2-cyclopentylethyl(trifluoro)boranuide |
InChI |
InChI=1S/C7H13BF3.K/c9-8(10,11)6-5-7-3-1-2-4-7;/h7H,1-6H2;/q-1;+1 |
InChI Key |
YGKBJJBOALSURR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC1CCCC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.